molecular formula C15H16O6 B12387031 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside

5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside

Cat. No.: B12387031
M. Wt: 292.28 g/mol
InChI Key: YOGBWRUAHKADCO-SCDSUCTJSA-N
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Description

5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside typically involves the protection of the hydroxyl groups of D-xylofuranose, followed by benzoylation and oxidation steps. The reaction conditions often include the use of protecting groups such as isopropylidene to shield the hydroxyl groups during the benzoylation process. Common reagents used in these steps include benzoyl chloride and oxidizing agents like pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection, benzoylation, and oxidation steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) is commonly used.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

    Substitution: Acyl chlorides and bases like pyridine are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various acylated derivatives.

Scientific Research Applications

5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.

    Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA synthesis. It acts as an antimetabolite, interfering with the normal metabolic processes of nucleic acids. This leads to the induction of apoptosis in cancer cells. The molecular targets include enzymes involved in DNA replication and repair pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-ribofuranoside
  • 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-arabinofuranoside

Uniqueness

5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. Its isopropylidene protection groups provide stability during chemical reactions, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

[(3aR,5R,6aR)-2,2-dimethyl-6-oxo-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate

InChI

InChI=1S/C15H16O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10,12,14H,8H2,1-2H3/t10-,12+,14-/m1/s1

InChI Key

YOGBWRUAHKADCO-SCDSUCTJSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2=O)COC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1(OC2C(O1)OC(C2=O)COC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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